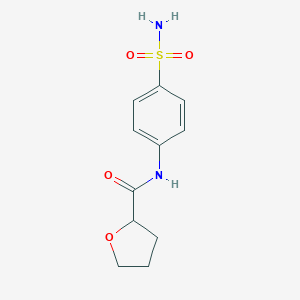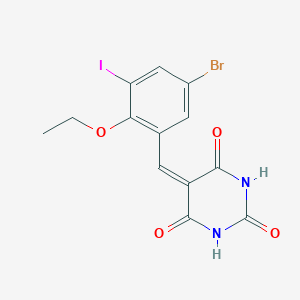
N-(4-sulfamoylphenyl)oxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-sulfamoylphenyl)oxolane-2-carboxamide is a chemical compound with the molecular formula C11H14N2O4S and a molecular weight of 270.30486 g/mol . This compound is characterized by the presence of an aminosulfonyl group attached to a phenyl ring, which is further connected to a tetrahydrofuran ring through a carboxamide linkage.
Preparation Methods
The synthesis of N-(4-sulfamoylphenyl)oxolane-2-carboxamide involves several steps. One common synthetic route includes the reaction of 4-aminobenzenesulfonamide with tetrahydrofuran-2-carboxylic acid under specific reaction conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-(4-sulfamoylphenyl)oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aminosulfonyl group, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
N-(4-sulfamoylphenyl)oxolane-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the effects of sulfonamide derivatives on biological systems. It is particularly useful in investigating enzyme inhibition and protein binding interactions.
Medicine: The compound has potential therapeutic applications due to its sulfonamide moiety, which is known for its antibacterial and anti-inflammatory properties. It is being explored for its potential use in the treatment of bacterial infections and inflammatory diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-sulfamoylphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to interact with proteins and enzymes makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
N-(4-sulfamoylphenyl)oxolane-2-carboxamide can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: A well-known antibacterial agent used in combination with trimethoprim.
Sulfasalazine: An anti-inflammatory drug used in the treatment of rheumatoid arthritis and inflammatory bowel disease.
Sulfadiazine: An antibacterial agent used in the treatment of various bacterial infections.
Compared to these compounds, this compound is unique due to its tetrahydrofuran ring, which imparts different physicochemical properties and potentially different biological activities .
Properties
Molecular Formula |
C11H14N2O4S |
|---|---|
Molecular Weight |
270.31 g/mol |
IUPAC Name |
N-(4-sulfamoylphenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C11H14N2O4S/c12-18(15,16)9-5-3-8(4-6-9)13-11(14)10-2-1-7-17-10/h3-6,10H,1-2,7H2,(H,13,14)(H2,12,15,16) |
InChI Key |
BLWFAEMXLSZWLD-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diisopropyl 5-[(4-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B329997.png)
![4-{(E)-1-[4-(ALLYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2-(3-BROMOPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B330000.png)
![3-{[3-(PROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B330004.png)
![(2-methoxy-4-{(Z)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B330006.png)
![2-{2-methoxy-4-[(1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B330007.png)
![Ethyl 2-[(3-cyclopentylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330008.png)
![Dimethyl 5-{[4-({[3,5-bis(methoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)benzoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B330009.png)
![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B330010.png)
![3-(2-chlorophenyl)-N-[6-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)hexyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B330012.png)
![N-{8-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]octyl}bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B330013.png)
![4-{5-bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzylidene}-2-(4-bromophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B330014.png)
![5-[(3,5-dimethylanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B330016.png)

